2-[(Methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
Description
2-[(Methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid is a heterocyclic compound featuring a partially saturated benzothiazole core. The structure includes a methoxycarbonylamino (-NHCO₂CH₃) substituent at position 2 and a carboxylic acid (-COOH) group at position 4. While direct data on this compound’s synthesis or biological activity is absent in the provided evidence, structural analogs suggest that its reactivity and applications may align with other tetrahydrobenzothiazole derivatives, which are often synthesized via cyclization or substitution reactions involving β-alanine derivatives or aryl amines .
Properties
Molecular Formula |
C10H12N2O4S |
|---|---|
Molecular Weight |
256.28 g/mol |
IUPAC Name |
2-(methoxycarbonylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H12N2O4S/c1-16-10(15)12-9-11-7-5(8(13)14)3-2-4-6(7)17-9/h5H,2-4H2,1H3,(H,13,14)(H,11,12,15) |
InChI Key |
DTYJYOWFMYQFNU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC2=C(S1)CCCC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate thiourea derivatives with α-halo acids under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(Methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
2-(Phenylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic Acid (CAS 40440-19-5)
- Structure: Shares the tetrahydrobenzothiazole core but substitutes the methoxycarbonylamino group with a phenylamino (-NHPh) moiety at position 2.
- Properties: Molecular formula C₁₄H₁₄N₂O₂S (identical to the target compound except for substituents).
- Synthesis: Not detailed in evidence, but similar routes involving amine-mediated decyclization (as in ) or β-alanine intermediates () may apply.
3-[(4-Methoxyphenyl)(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]propanoic Acid
- Structure: Features a propanoic acid chain instead of a carboxylic acid directly attached to the benzothiazole ring. The substituent at position 2 is a 4-methoxyphenyl group.
- Synthesis: Derived from N-(4-methoxyphenyl)-N-carbamoyl-β-alanine and 2-bromocyclohexanone, highlighting the versatility of β-alanine in constructing benzothiazole frameworks .
Ethyl 2-[(4-Methoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 161364-70-1)
- Structure : Replaces the benzothiazole core with benzothiophene and incorporates an ester group (-COOEt) instead of a carboxylic acid.
- Implications : The ester group may improve membrane permeability but require hydrolysis for activation, contrasting with the target compound’s inherent acidity .
Pharmacological Activity
Analgesic Derivatives ()
- Activity: Derivatives of 2-aminotetrahydrobenzo[b]thiophene-3-carboxylic acid exhibit analgesic effects surpassing reference drugs (e.g., acetaminophen).
- Structure-Activity Relationship (SAR) : Aryl substituents at position 2 enhance activity, suggesting that the target compound’s methoxycarbonyl group may modulate potency or selectivity .
Biological Activity
2-[(Methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid is a heterocyclic compound belonging to the benzothiazole derivatives. Its unique molecular structure, characterized by the presence of both a methoxycarbonyl group and an amino group, positions it as a compound of interest in medicinal chemistry and pharmacological research. This article explores the biological activities associated with this compound, synthesizing findings from various studies.
Structural Characteristics
The molecular formula of this compound is C11H14N2O4S, with a molecular weight of approximately 270.31 g/mol. The compound's structure is critical for its reactivity and biological activity due to the functional groups present.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have demonstrated that derivatives of benzothiazole compounds often possess significant antimicrobial properties. The presence of the methoxycarbonyl and amino groups enhances the interaction with microbial targets.
- Antioxidant Properties : The compound has shown potential in reducing oxidative stress markers in various biological systems. This is particularly relevant in conditions where oxidative damage is prevalent.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
The biological effects of this compound can be attributed to its interactions with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways that are crucial for cell survival and proliferation.
- Receptor Modulation : It may modulate receptors related to inflammatory responses or neurotransmission pathways.
- Oxidative Stress Reduction : By scavenging free radicals or enhancing antioxidant enzyme activity, the compound contributes to cellular protection against oxidative damage.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | IUPAC Name | Key Features |
|---|---|---|
| 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid | 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid | Lacks methoxycarbonyl group; simpler structure |
| Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazolecarboxylate | Contains ethyl ester; different functional group |
| 2-(Cyclopropanecarboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole | 2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole | Cyclopropane substituent; altered biological activity |
Case Studies
Several case studies have highlighted the biological potential of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of benzothiazole compounds showed significant inhibition against Gram-positive and Gram-negative bacteria. The effectiveness was attributed to structural modifications that enhance membrane permeability.
- Oxidative Stress Mitigation : In vitro studies indicated that treatment with this compound led to reduced levels of reactive oxygen species (ROS) in cultured cells exposed to oxidative stressors.
- Cancer Cell Studies : Research involving various cancer cell lines revealed that this compound could induce apoptosis and inhibit cell growth significantly compared to controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
